4-hydroxycyclohexyl acetate, Mixture of diastereomers

Catalog No.
S6570685
CAS No.
58512-50-8
M.F
C8H14O3
M. Wt
158.2
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-hydroxycyclohexyl acetate, Mixture of diastereom...

CAS Number

58512-50-8

Product Name

4-hydroxycyclohexyl acetate, Mixture of diastereomers

Molecular Formula

C8H14O3

Molecular Weight

158.2

4-Hydroxycyclohexyl acetate, a mixture of diastereomers, is a compound belonging to the class of cyclohexanols. Its chemical formula is C8H14O3C_8H_{14}O_3, and it is characterized by the presence of both an alcohol group and an acetate moiety attached to a cyclohexane ring. This compound exists in two stereoisomeric forms: cis-4-hydroxycyclohexyl acetate and trans-4-hydroxycyclohexyl acetate, which differ in the spatial arrangement of atoms around the cyclohexane ring. The compound has been linked to various biological activities and metabolic pathways, particularly in relation to tyrosine metabolism and certain metabolic disorders.

  • Mild irritant: The ester functionality might cause mild skin or eye irritation upon contact [].
  • Combustible: The presence of organic moieties suggests flammability. However, the specific flash point or ignition temperature is unknown.
Involving 4-hydroxycyclohexyl acetate primarily include esterification, hydrolysis, and oxidation. The acetate group can undergo hydrolysis to yield 4-hydroxycyclohexyl alcohol and acetic acid. Additionally, the compound can participate in oxidation reactions, leading to the formation of corresponding carbonyl compounds. These reactions are essential for understanding its reactivity and potential applications in organic synthesis.

4-Hydroxycyclohexyl acetate has been implicated in biological processes related to tyrosine metabolism. Specifically, it is associated with hawkinsinuria, a metabolic disorder caused by a deficiency in 4-hydroxyphenylpyruvate dioxygenase. This enzyme is crucial for the conversion of 4-hydroxyphenylpyruvate into homogentisate, a key step in the catabolism of tyrosine. The presence of 4-hydroxycyclohexyl acetate in urine samples from affected individuals indicates its role as a biomarker for this condition .

Synthesis of 4-hydroxycyclohexyl acetate can be achieved through several methods:

  • Direct Acetylation: Cyclohexanol can be acetylated using acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.
  • Hydrolysis of Esters: The hydrolysis of corresponding esters derived from cyclohexanol may also yield the desired compound.
  • Biotransformation: Enzymatic methods using specific microorganisms or enzymes capable of hydroxylating cyclohexane derivatives have been explored as environmentally friendly synthesis routes.

The applications of 4-hydroxycyclohexyl acetate span various fields:

  • Flavoring and Fragrance: Due to its pleasant odor profile, it is utilized in the fragrance industry.
  • Pharmaceuticals: Its role as a metabolite may provide insights into drug metabolism and therapeutic interventions for metabolic disorders.
  • Biomarker: It serves as a potential biomarker for dietary intake studies related to certain foods.

4-Hydroxycyclohexyl acetate shares structural similarities with several other compounds within the cyclohexanol family. Here are some notable comparisons:

Compound NameChemical StructureUnique Features
Cis-4-Hydroxycyclohexyl Acetic AcidC8H14O3One stereoisomer form; linked to metabolic disorders
Trans-4-Hydroxycyclohexyl Acetic AcidC8H14O3Another stereoisomer; potential biomarker for food intake
Methyl 2-(4-Hydroxycyclohexyl)acetateC9H16O3Contains a methyl group; used in flavoring
CyclohexanolC6H12OParent structure; lacks acetyl group

The uniqueness of 4-hydroxycyclohexyl acetate lies in its dual stereoisomeric forms, which can exhibit different biological activities and interactions compared to its structural analogs. Its specific role as a metabolite further distinguishes it from simpler cyclohexanol derivatives.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Modify: 2023-08-25

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